molecular formula C7H10Cl2N2O2S B3046469 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-43-1

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B3046469
CAS No.: 1245823-43-1
M. Wt: 257.14
InChI Key: ZPTUXEQBVSWCEZ-UHFFFAOYSA-N
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Description

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 4, an isobutyl group at position 1, and a sulfonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.

Future Directions

The future directions for research on 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride and similar compounds could involve further exploration of their pharmacological effects, development of new synthetic methodologies, and investigation of their potential applications in various fields of science . The compound may also be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1-isobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at position 5. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation.

    Sulfinyl or Sulfhydryl Derivatives: Formed by reduction.

Scientific Research Applications

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole-5-sulfonyl chloride: Lacks the isobutyl group at position 1.

    1-isobutyl-1H-pyrazole-5-sulfonyl chloride: Lacks the chloro group at position 4.

    4-chloro-1H-pyrazole: Lacks both the isobutyl and sulfonyl chloride groups.

Uniqueness

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both the chloro and isobutyl groups, which can influence its reactivity and the types of derivatives that can be formed. This makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

4-chloro-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-5(2)4-11-7(14(9,12)13)6(8)3-10-11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTUXEQBVSWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190458
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-43-1
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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